

# Technical Guide: Uridine 5'-Monophosphate (UMP) Stability Profile

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## Compound of Interest

Compound Name:	Uridine 5'-monophosphate disodium salt hydrate
CAS No.:	681435-27-8
Cat. No.:	B2959157

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## Disodium Salt vs. Free Acid Form[1]

### Executive Summary

In drug development and nutraceutical formulation, the choice between UMP Disodium Salt (UMP-Na<sub>2</sub>) and UMP Free Acid (UMP-H<sub>2</sub>) is dictated by the trade-off between solubility and hygroscopic stability.[1]

- The Disodium Salt is the industry standard for aqueous formulations due to superior solubility (>100 mM) and a neutral pH profile that minimizes acid-catalyzed hydrolysis. However, it is highly hygroscopic and requires strict humidity control during storage.[1]
- The Free Acid offers a thermodynamic advantage in the solid state under ambient conditions due to lower hygroscopicity but poses significant stability risks in solution. Its inherent acidity (pH ~3 in solution) creates an autocatalytic environment that accelerates N-glycosidic bond cleavage.[1]

Recommendation: Use UMP-Na<sub>2</sub> for all liquid applications and biological buffers.[1] Reserve UMP-H<sub>2</sub> strictly for anhydrous solid-dose matrices or organic synthesis intermediates where water exclusion is absolute.[1]

## Chemical & Physical Characterization

The fundamental stability differences stem from the ionization state of the phosphate group and the resulting crystal lattice energy.

Feature	UMP Disodium Salt (UMP-Na <sub>2</sub> )	UMP Free Acid (UMP-H <sub>2</sub> )
CAS Number	3387-36-8	58-97-9
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>9</sub> P	C <sub>9</sub> H <sub>13</sub> N <sub>2</sub> O <sub>9</sub> P
Molecular Weight	~368.15 g/mol	~324.18 g/mol
Solubility (Water)	High (>300 mg/mL)	Moderate (~50 mg/mL)
Solution pH (10% w/v)	Neutral to Basic (7.0 – 9.[1] [2]0)	Acidic (2.5 – 3.[1]5)
Hygroscopicity	High (Deliquescent)	Low to Moderate
Thermal Melting Point	208–210°C (with carbonization)	~202°C (decomposes)
pKa Values	pKa <sub>2</sub> ≈ 6.4 (Phosphate), pKa <sub>3</sub> ≈ 9.5 (Uracil)	pKa <sub>1</sub> ≈ 1.0 (Phosphate)

## Mechanistic Stability Analysis

### 3.1 The Hydrolysis Threat (Solution State)

The primary degradation pathway for UMP is the hydrolysis of the N-glycosidic bond (cleaving uracil from the ribose) and, to a lesser extent, the phosphoester bond.[1]

Critical Insight: This hydrolysis is acid-catalyzed.[1]

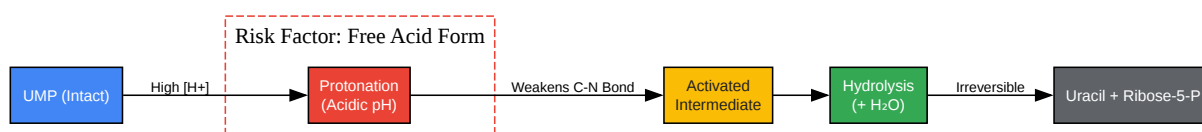
- UMP Free Acid: When dissolved, it releases protons from the phosphate group, lowering the solution pH to ~3.[1]0. This acidic environment protonates the ring nitrogen or the glycosidic oxygen, significantly lowering the activation energy for hydrolytic cleavage. This is an autocatalytic degradation loop.
- UMP Disodium Salt: Dissolves to form a neutral/slightly basic solution. Without excess protons, the N-glycosidic bond is kinetically stable at room temperature.[1]

### 3.2 Hygroscopicity & Solid-State Stability[1]

- UMP Disodium Salt: The sodium ions create a high charge density, attracting atmospheric moisture to form hydrates (UMP-Na<sub>2</sub>[1]-xH<sub>2</sub>O).[3][4] If the critical relative humidity (CRH) is exceeded, the salt deliquesces.[1] Once dissolved in adsorbed water, mobility increases, and hydrolysis can proceed, albeit slowly due to neutral pH.[1]
- UMP Free Acid: Possesses a tighter crystal lattice with strong hydrogen bonding networks that resist moisture uptake. In a dry solid state, it is chemically superior to the salt.

### 3.3 Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed degradation mechanism that makes the Free Acid unstable in solution.



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Figure 1: Acid-catalyzed hydrolysis pathway of UMP.[1] The Free Acid form naturally drives the "Protonation" step, accelerating its own degradation in solution.[1]

## Experimental Validation Protocols

To validate the stability of your specific lot or formulation, use the following self-validating stress-testing protocols.

## 4.1 Protocol A: Comparative Stress Testing (Forced Degradation)

Objective: Determine the half-life (

) of UMP forms under accelerated conditions.[1]

- Preparation:
  - Prepare a 10 mM solution of UMP-Na<sub>2</sub> in deionized water (measure pH; expect ~7.5).
  - Prepare a 10 mM solution of UMP-H<sub>2</sub> in deionized water (measure pH; expect ~3.0).[1]
  - Control: Prepare a 10 mM solution of UMP-H<sub>2</sub> buffered to pH 7.5 using NaOH (to isolate pH effect from ion effect).[1]
- Stress Condition: Incubate all samples at 60°C for 72 hours.
- Sampling: Aliquot samples at T=0, 6, 12, 24, 48, and 72 hours. Quench immediately on ice.
- Analysis (HPLC-UV):
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]
  - Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.0) with 1% Methanol.
  - Detection: UV at 260 nm.
  - Metrics: Track loss of UMP peak area and appearance of Uracil peak (elutes earlier).

Expected Result: The unbuffered UMP-H<sub>2</sub> will show significant degradation (>10-20%) compared to the UMP-Na<sub>2</sub> and buffered control (<2%).[1]

## 4.2 Protocol B: Hygroscopicity Isotherm (DVS)

Objective: Quantify moisture uptake risks for solid dosage forms.

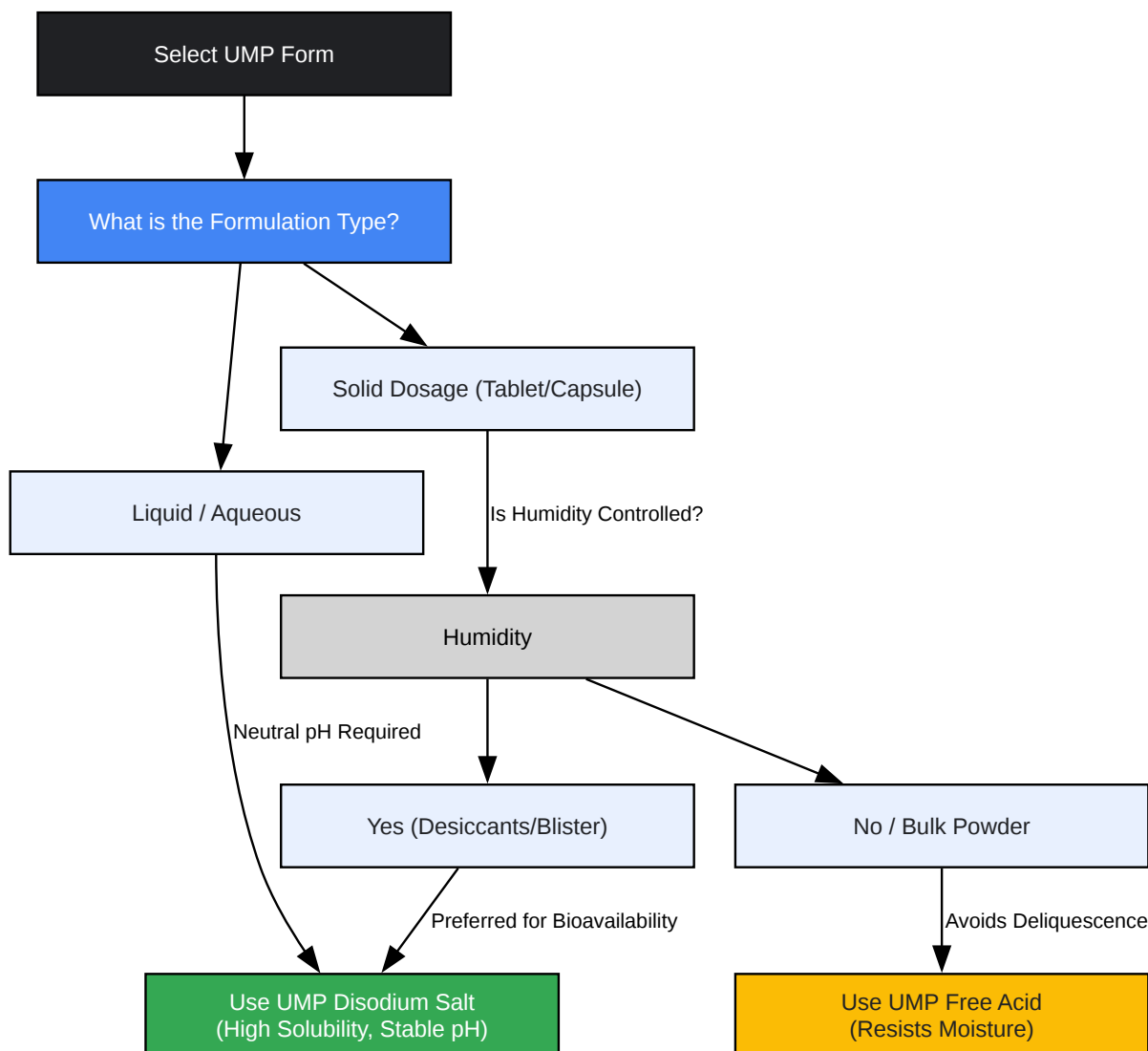
- Instrument: Dynamic Vapor Sorption (DVS) analyzer.
- Method:

- Equilibrate 10 mg sample at 0% Relative Humidity (RH).
- Step RH from 0% to 90% in 10% increments.
- Hold each step until mass change ( ) < 0.002% per minute.
- Analysis: Plot % Mass Change vs. % RH.

Expected Result: UMP-Na<sub>2</sub> will show a sharp mass increase (deliquescence) above 40-50% RH.[1] UMP-H<sub>2</sub> will remain relatively stable up to 80% RH.[1]

## Decision Matrix: Selection Guide

Use this logic flow to select the correct raw material for your application.



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Figure 2: Selection logic for UMP raw materials based on formulation constraints.

## References

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